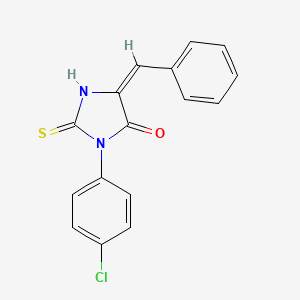![molecular formula C13H13FO4 B15219971 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)-5,8-dioxaspiro[34]octane-2-carboxylic acid is a spirocyclic compound characterized by a unique structure where two rings share a single atom This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural versatility
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The fluorophenyl group allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of catalysts and solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the production of various chemical products due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid involves its interaction with molecular targets and pathways. The fluorophenyl group plays a crucial role in its reactivity, allowing it to interact with specific enzymes or receptors. The spirocyclic structure provides conformational flexibility, enabling the compound to adapt to various biological targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Azaspiro[3.4]octane: Shares a similar spirocyclic structure but differs in the presence of an azaspiro group.
Spirocyclic oxindoles: Known for their biological activities and structural similarity.
Uniqueness
2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid is unique due to the presence of the fluorophenyl group, which enhances its chemical reactivity and potential applications. The combination of the spirocyclic structure and the fluorophenyl group makes it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C13H13FO4 |
|---|---|
Peso molecular |
252.24 g/mol |
Nombre IUPAC |
2-(4-fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C13H13FO4/c14-10-3-1-9(2-4-10)12(11(15)16)7-13(8-12)17-5-6-18-13/h1-4H,5-8H2,(H,15,16) |
Clave InChI |
AHCACHXPXNHCKZ-UHFFFAOYSA-N |
SMILES canónico |
C1COC2(O1)CC(C2)(C3=CC=C(C=C3)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
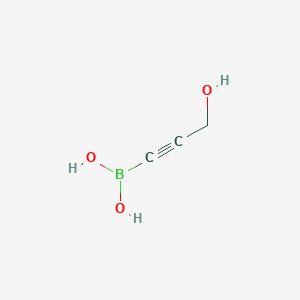
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)
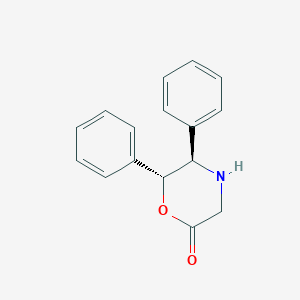
![2,2'-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B15219913.png)
![tert-Butyl (3-hydroxybicyclo[3.1.0]hexan-6-yl)carbamate](/img/structure/B15219920.png)
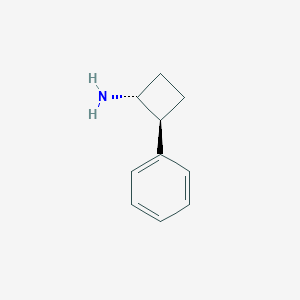
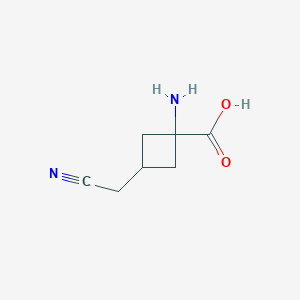
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
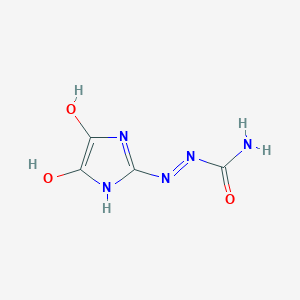
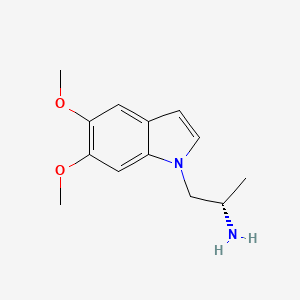
![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)
